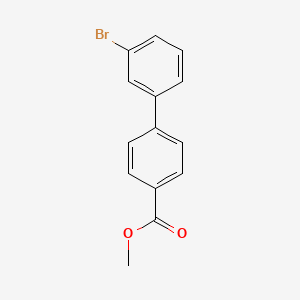
Methyl 4-(3-bromophenyl)benzoate
Vue d'ensemble
Description
Methyl 4-(3-bromophenyl)benzoate is a halogenated benzoate used as a reagent in organic synthesis . It can be used to stimulate microbial dechlorination of PCBs .
Synthesis Analysis
The synthesis of Methyl 4-(3-bromophenyl)benzoate involves condensing methyl 4-bromobenzoate with 3-buten-1-ol . A more complex synthesis involves the formation of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .Molecular Structure Analysis
The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .Chemical Reactions Analysis
The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . This property makes it a potential candidate for use in photochromic solid-state materials .Physical And Chemical Properties Analysis
The average mass of Methyl 4-(3-bromophenyl)benzoate is 215.044 Da . The mono-isotopic mass is 213.962936 Da . The melting point is 140-146 °C .Applications De Recherche Scientifique
- Application : Methyl 4-(3-bromophenyl)benzoate, with its azobenzene structure, can serve as a photoactive component in smart materials. Its fast trans-to-cis isomerization and resistance to fatigue make it suitable for light-responsive applications .
- Application : Incorporating this compound into drug carriers allows for controlled drug release based on external light stimuli. Researchers explore its potential in targeted drug delivery .
- Application : Methyl 4-(3-bromophenyl)benzoate could be part of molecular switches, enabling reversible switching between different states (e.g., twisted and planar) for nanoscale devices .
- Application : The crystallographically unique rotomers of this compound provide insights into how close-packed lattices affect photo-induced structural reorganization. Such knowledge informs crystal engineering strategies .
- Findings : The synthesized pyrazoline derivative exhibited effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, impacting behavior in alevins .
Photochromic Materials
Drug Delivery Systems
Molecular Switches
Crystal Engineering
Neurotoxicity Studies: (Related Compound):
Twisted Azobenzenes
Mécanisme D'action
Target of Action
Similar compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
It is known that benzylic halides, which are structurally similar to methyl 4-(3-bromophenyl)benzoate, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This reaction involves the resonance-stabilized carbocation, which is facilitated by the presence of the benzene ring .
Biochemical Pathways
Similar compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions .
Result of Action
Similar compounds have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Action Environment
It is generally recommended to ensure adequate ventilation, especially in confined areas, when handling similar compounds .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(3-bromophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWFAKNQXXWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


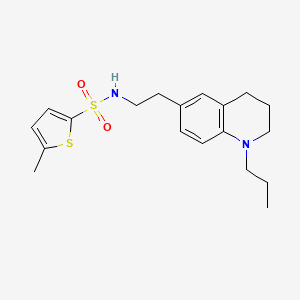

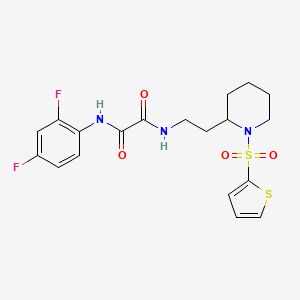
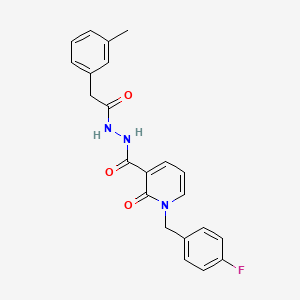

![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)

![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)
![(2-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561755.png)
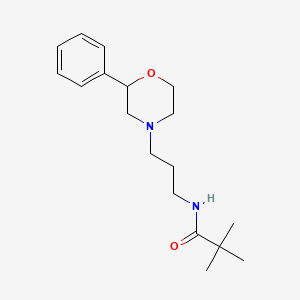
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)